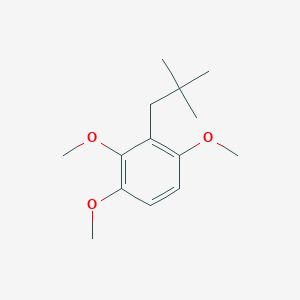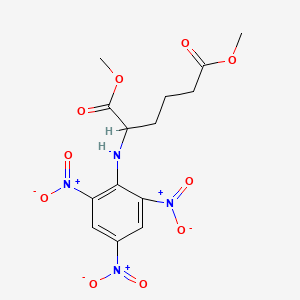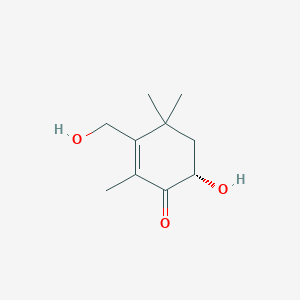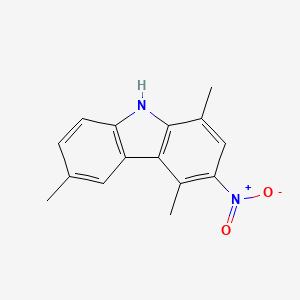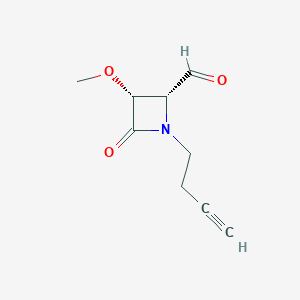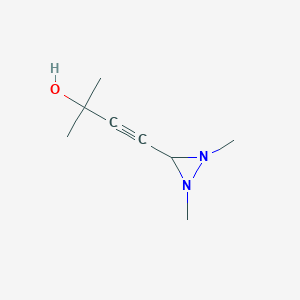
4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol is an organic compound characterized by its unique structure, which includes a diaziridine ring and an alkyne group
准备方法
The synthesis of 4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol typically involves multiple steps. One common method includes the reaction of a suitable alkyne precursor with a diaziridine derivative under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.
化学反应分析
4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which 4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
相似化合物的比较
4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol can be compared with other similar compounds, such as:
4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-one: This compound has a similar structure but differs in the functional group attached to the alkyne.
4-(1,2-Dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-amine: Another similar compound with an amine group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
400602-37-1 |
|---|---|
分子式 |
C8H14N2O |
分子量 |
154.21 g/mol |
IUPAC 名称 |
4-(1,2-dimethyldiaziridin-3-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,11)6-5-7-9(3)10(7)4/h7,11H,1-4H3 |
InChI 键 |
BBBAKBLLFDWRAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1N(N1C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


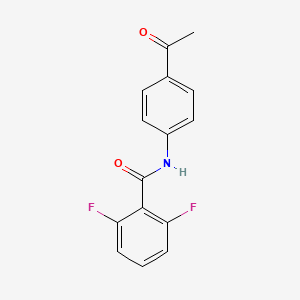
![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
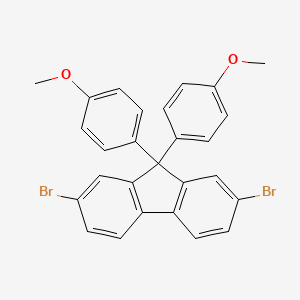
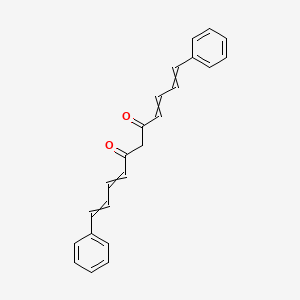
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
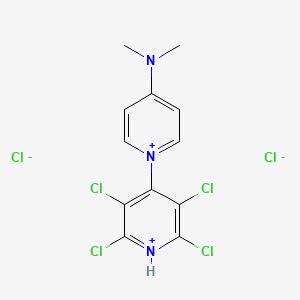
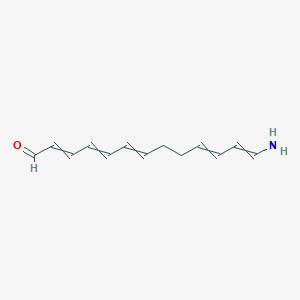
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)
